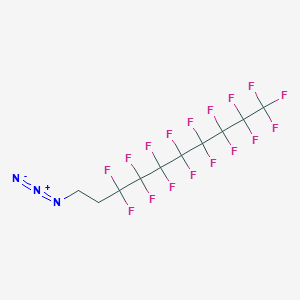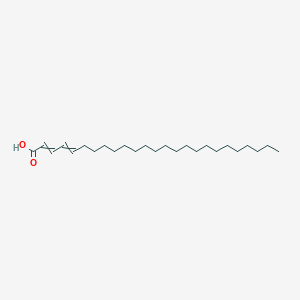![molecular formula C30H45NO B14292951 9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal CAS No. 113538-91-3](/img/structure/B14292951.png)
9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal is a complex organic molecule with a molecular formula of C35H51NO2 . It consists of 51 hydrogen atoms, 35 carbon atoms, 1 nitrogen atom, and 2 oxygen atoms . This compound is characterized by its unique structure, which includes a dodecyl group, a methylamino group, and a series of conjugated double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. The key steps include:
Formation of the core structure: This involves the use of starting materials such as aromatic aldehydes and aliphatic amines, which undergo condensation reactions to form the core structure.
Formation of conjugated double bonds: This step involves the use of reagents such as phosphorus oxychloride (POCl3) and bases like pyridine to facilitate the formation of conjugated double bonds.
Industrial Production Methods
In an industrial setting, the production of This compound is typically carried out in large-scale reactors under controlled conditions. The process involves:
Batch or continuous flow reactors: These reactors allow for precise control of reaction conditions such as temperature, pressure, and reaction time.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Binding to receptors: The compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular signaling events.
Modulation of enzyme activity: It can inhibit or activate enzymes involved in various biochemical pathways.
Interaction with DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraenal: can be compared with other similar compounds, such as:
- 9-{4-[Dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraen-1-ylidene)pentane-2,4-dione
- 3-[(2E,4Z,6Z,8E)-9-{4-[dodecyl(methyl)amino]phenyl}-2,7-dimethylnona-2,4,6,8-tetraen-1-ylidene]pentane-2,4-dione
These compounds share similar structural features but differ in their functional groups and overall reactivity. The uniqueness of This compound lies in its specific arrangement of conjugated double bonds and the presence of the dodecyl and methylamino groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
113538-91-3 |
|---|---|
Molecular Formula |
C30H45NO |
Molecular Weight |
435.7 g/mol |
IUPAC Name |
9-[4-[dodecyl(methyl)amino]phenyl]-2,7-dimethylnona-2,4,6,8-tetraenal |
InChI |
InChI=1S/C30H45NO/c1-5-6-7-8-9-10-11-12-13-16-25-31(4)30-23-21-29(22-24-30)20-19-27(2)17-14-15-18-28(3)26-32/h14-15,17-24,26H,5-13,16,25H2,1-4H3 |
InChI Key |
UMOVCWGYXKTVAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(C)C1=CC=C(C=C1)C=CC(=CC=CC=C(C)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4,5,8-Tetrahydroazonino[5,4-b]indole-3(2H)-carbonitrile](/img/structure/B14292872.png)

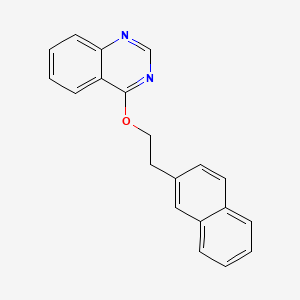
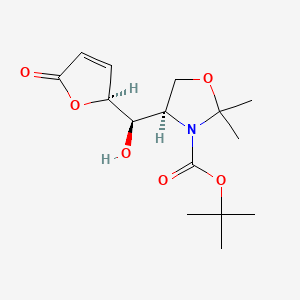
![Benzoic acid, 2-[1-(acetyloxy)-2,4-hexadiynyl]-6-hydroxy-, methyl ester](/img/structure/B14292901.png)
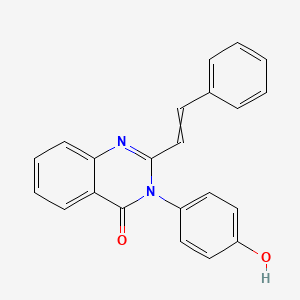
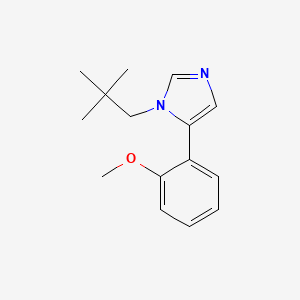

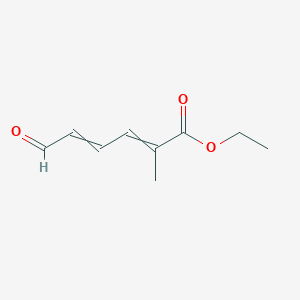
![8-Methyl-1-phenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B14292934.png)

